molecular formula C20H23BrFN3O2 B560491 [(2S,5S)-2-[[(5-bromopyridin-2-yl)amino]methyl]-5-methylpiperidin-1-yl]-(3-fluoro-2-methoxyphenyl)methanone CAS No. 1191044-58-2

[(2S,5S)-2-[[(5-bromopyridin-2-yl)amino]methyl]-5-methylpiperidin-1-yl]-(3-fluoro-2-methoxyphenyl)methanone

Cat. No. B560491
M. Wt: 436.325
InChI Key: TWCRHJLMMAYSTE-ZFWWWQNUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Selective OX1R antagonist
Selective OX1R antagonist;  High Quality Biochemicals for Research Uses

Scientific Research Applications

Synthesis and Chemical Properties

  • An efficient synthesis method for similar compounds, which are potent BACE1 inhibitors potentially useful in Alzheimer's Disease treatment, was developed. This method involves a Friedel-Crafts reaction and DMSO mediated α-oxidation (Zhou, Malamas, & Robichaud, 2009).
  • Studies on the synthesis of related compounds through microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions provide insights into efficient production techniques (Moreno-Fuquen et al., 2019).
  • Research on similar compounds shows their potential as antibacterial agents, highlighting the broader pharmaceutical applications of these chemical structures (Nagaraj, Srinivas, & Rao, 2018).

Pharmaceutical Applications

  • The compound's analogs have been studied for their potential in imaging LRRK2 enzyme in Parkinson's Disease, indicating its relevance in developing diagnostic tools for neurological disorders (Wang, Gao, Xu, & Zheng, 2017).
  • Research on related compounds, acting as 5-HT(1A) receptor agonists, suggests potential applications in treating neuropathic pain, which can inform the therapeutic use of similar compounds (Deseure et al., 2002).

Structural and Conformational Analysis

  • The structural and conformational analyses of related boric acid ester intermediates using Density Functional Theory (DFT) provide insights into the physicochemical properties of similar compounds (Huang et al., 2021).
  • Further investigation into the synthesis and applications of oligoribonucleotides with selected 2'-O-methylation using related compounds underlines their significance in RNA biochemistry studies (Beijer et al., 1990).

properties

IUPAC Name

[(2S,5S)-2-[[(5-bromopyridin-2-yl)amino]methyl]-5-methylpiperidin-1-yl]-(3-fluoro-2-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrFN3O2/c1-13-6-8-15(11-24-18-9-7-14(21)10-23-18)25(12-13)20(26)16-4-3-5-17(22)19(16)27-2/h3-5,7,9-10,13,15H,6,8,11-12H2,1-2H3,(H,23,24)/t13-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCRHJLMMAYSTE-ZFWWWQNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(N(C1)C(=O)C2=C(C(=CC=C2)F)OC)CNC3=NC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H](N(C1)C(=O)C2=C(C(=CC=C2)F)OC)CNC3=NC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2S,5S)-2-[[(5-bromopyridin-2-yl)amino]methyl]-5-methylpiperidin-1-yl]-(3-fluoro-2-methoxyphenyl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2S,5S)-2-[[(5-bromopyridin-2-yl)amino]methyl]-5-methylpiperidin-1-yl]-(3-fluoro-2-methoxyphenyl)methanone
Reactant of Route 2
Reactant of Route 2
[(2S,5S)-2-[[(5-bromopyridin-2-yl)amino]methyl]-5-methylpiperidin-1-yl]-(3-fluoro-2-methoxyphenyl)methanone
Reactant of Route 3
Reactant of Route 3
[(2S,5S)-2-[[(5-bromopyridin-2-yl)amino]methyl]-5-methylpiperidin-1-yl]-(3-fluoro-2-methoxyphenyl)methanone
Reactant of Route 4
Reactant of Route 4
[(2S,5S)-2-[[(5-bromopyridin-2-yl)amino]methyl]-5-methylpiperidin-1-yl]-(3-fluoro-2-methoxyphenyl)methanone
Reactant of Route 5
[(2S,5S)-2-[[(5-bromopyridin-2-yl)amino]methyl]-5-methylpiperidin-1-yl]-(3-fluoro-2-methoxyphenyl)methanone
Reactant of Route 6
Reactant of Route 6
[(2S,5S)-2-[[(5-bromopyridin-2-yl)amino]methyl]-5-methylpiperidin-1-yl]-(3-fluoro-2-methoxyphenyl)methanone

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